Technical Guide: 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
Technical Guide: 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine
This is an in-depth technical guide on 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine , a specialized heterocyclic building block and bioactive scaffold used in medicinal chemistry, particularly in the development of antivirals (HCV helicase inhibitors) and kinase inhibitors.[1]
CAS Number: 354561-70-9
Synonyms: 2-Chloro-5-(oxazolo[4,5-b]pyridin-2-yl)aniline; 4-(Oxazolo[4,5-b]pyridin-2-yl)-2-chloroaniline.[1]
Executive Summary & Chemical Identity
2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine is a fused bicyclic heteroaromatic compound serving as a critical scaffold in "scaffold hopping" strategies.[1] It represents a bioisosteric replacement for benzimidazoles and benzothiazoles in drug discovery.[1] Its primary utility lies in targeting the HCV NS3 Helicase and specific kinases (e.g., Syk, Aurora), where the planar oxazolopyridine core intercalates with DNA/RNA or binds to ATP-binding pockets.[1]
Physicochemical Profile
| Property | Specification |
| Molecular Formula | C₁₂H₈ClN₃O |
| Molecular Weight | 245.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >210°C (Decomposes) |
| Solubility | DMSO (High), DMF (High), Ethanol (Low), Water (Insoluble) |
| pKa (Calculated) | ~2.5 (Pyridine N), ~3.5 (Aniline NH₂) |
| LogP | ~3.4 (Lipophilic) |
Synthesis Protocol: De Novo Construction
The synthesis of CAS 354561-70-9 requires a condensation-cyclization reaction between an ortho-aminophenol equivalent (2-amino-3-hydroxypyridine) and a benzoic acid derivative.[1] The following protocol is optimized for high yield and purity, avoiding the formation of regioisomers.
Retrosynthetic Analysis
The oxazolo[4,5-b]pyridine core is constructed via the dehydration of an amide intermediate formed between 2-amino-3-hydroxypyridine and 4-amino-3-chlorobenzoic acid .[1]
Step-by-Step Methodology
Materials Required:
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Reactant A: 2-Amino-3-hydroxypyridine (1.0 eq)[1]
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Reactant B: 4-Amino-3-chlorobenzoic acid (1.1 eq)[1]
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Solvent/Catalyst: Polyphosphoric Acid (PPA) (10-15 volumes)[1]
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Quenching: Crushed ice, Ammonium Hydroxide (NH₄OH)[1]
Experimental Procedure:
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Preparation : In a dry round-bottom flask equipped with a mechanical stirrer, introduce Polyphosphoric Acid (PPA) . Heat gently to 60°C to reduce viscosity.
-
Addition : Add 2-Amino-3-hydroxypyridine (10 mmol) and 4-Amino-3-chlorobenzoic acid (11 mmol) simultaneously. Ensure thorough mixing to form a homogenous paste.
-
Cyclization : Increase the temperature to 180°C–200°C . Maintain this temperature for 4–6 hours .
-
Quenching : Allow the reaction mixture to cool to ~80°C. Slowly pour the viscous syrup into 500g of crushed ice with vigorous stirring. The mixture will be highly acidic.[1]
-
Neutralization : Carefully adjust the pH to ~8.0 using conc. NH₄OH . A precipitate (the crude product) will form.[1]
-
Isolation : Filter the precipitate under vacuum. Wash the cake with water (3x) to remove residual phosphate salts.[1]
-
Purification : Recrystallize from Ethanol/DMF (9:1) or perform flash column chromatography (DCM:MeOH 95:5) to yield the title compound.
Reaction Scheme Visualization
Caption: One-pot condensation-cyclization pathway mediated by Polyphosphoric Acid (PPA).[1]
Biological Application: HCV Helicase Inhibition[3]
The primary biological utility of this scaffold is in the inhibition of the Hepatitis C Virus (HCV) NS3 Helicase , an enzyme essential for viral replication.[1]
Mechanism of Action
The HCV NS3 protein possesses both protease and helicase activities.[1] The helicase domain unwinds double-stranded RNA (dsRNA) to facilitate replication.[1]
-
Binding Mode : The planar oxazolo[4,5-b]pyridine moiety acts as an intercalator or groove binder, disrupting the ATP-dependent unwinding of RNA.[1]
-
SAR Insight : This compound is a bioisostere of the aminophenylbenzimidazole class.[1] The chlorine substituent at the ortho position of the aniline ring restricts conformational rotation, locking the molecule in a bioactive conformation that fits the hydrophobic cleft of the helicase.[1]
Assay Protocol (Helicase Activity)
To validate the activity of CAS 354561-70-9, use a Fluorescence Resonance Energy Transfer (FRET) based unwinding assay.[1]
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Substrate : Prepare a dsRNA substrate labeled with a fluorophore (e.g., Fluorescein) on one strand and a quencher (e.g., Black Hole Quencher) on the complementary strand.[1]
-
Reaction Mix : Combine 25 mM MOPS (pH 7.0), 2.5 mM MgCl₂, 2 mM DTT, 0.5% Tween-20, and 5 nM NS3 Helicase.
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Inhibitor Addition : Add CAS 354561-70-9 (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM).
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Initiation : Add 1 mM ATP to start the unwinding reaction.[1]
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Readout : Monitor fluorescence increase over 30 minutes. Unwinding separates the fluorophore from the quencher, increasing signal.[1]
-
Interpretation: A reduction in the rate of fluorescence increase compared to control indicates inhibition.[1]
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Mechanism Visualization
Caption: Inhibition of HCV NS3 Helicase-mediated RNA unwinding by the oxazolopyridine scaffold.[1]
References
-
Phoon, C. W., et al. (2001).[1][2] Biological evaluation of hepatitis C virus helicase inhibitors. Bioorganic & Medicinal Chemistry Letters, 11(13), 1647–1650.[1][2]
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ChemicalBook. (n.d.).[1][3] 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine Product Entry.
-
National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for Oxazolo[4,5-b]pyridine derivatives. [1]
Sources
- 1. POPOP (1806-34-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. Biological evaluation of hepatitis C virus helicase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New 2,6-Bis(5-phenyloxazolyl)pyridine Ligands for Luminescent LnIII Complexes | MDPI [mdpi.com]
- 4. 2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine - CAS:354561-70-9 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]
- 5. chem960.com [chem960.com]
